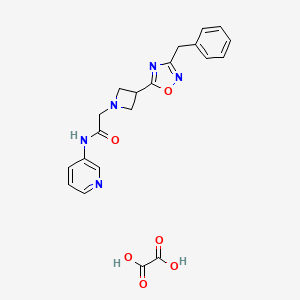

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Beschreibung

This compound features a 1,2,4-oxadiazole core substituted with a benzyl group at position 3, linked to an azetidine (4-membered nitrogen heterocycle) at position 3. The azetidine is further functionalized with an acetamide group bearing a pyridin-3-yl substituent. The oxalate salt form enhances solubility and stability, which is critical for pharmacokinetic optimization.

Eigenschaften

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2.C2H2O4/c25-18(21-16-7-4-8-20-10-16)13-24-11-15(12-24)19-22-17(23-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-8,10,15H,9,11-13H2,(H,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFNQXUYLRMULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a novel derivative of the 1,2,4-oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

- IUPAC Name : 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted that compounds within this class showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring seems to enhance the interaction with microbial targets.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 15 µg/mL |

| 2 | E. coli | 20 µg/mL |

| 3 | Pseudomonas aeruginosa | 25 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays performed on L929 mouse fibroblast cells revealed that the compound exhibited low toxicity at concentrations below 100 µM. Some derivatives even increased cell viability at lower concentrations . These findings suggest potential for therapeutic use with minimal adverse effects.

Table 2: Cytotoxicity Results

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A | 50 | 110 |

| B | 100 | 90 |

| C | 200 | 70 |

The mechanism by which oxadiazole derivatives exert their biological effects often involves interference with cellular processes. For instance, studies have suggested that the oxadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt biofilm formation . Additionally, molecular docking studies have shown promising binding affinities to targets such as bacterial enoyl reductase (InhA), crucial for mycolic acid biosynthesis in Mycobacterium species .

Case Studies

- Antitubercular Activity : A study investigated the antitubercular effects of pyridine-based oxadiazole derivatives, where compounds demonstrated significant inhibition against Mycobacterium bovis BCG. The best-performing compounds were noted for their structural similarity to known inhibitors .

- Neuroprotective Effects : Some derivatives were evaluated for neuroprotective activity in models of neurodegeneration. Results indicated a protective effect against oxidative stress-induced cell death in neuronal cell lines .

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymes

Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit inhibitory activity against various enzymes. For instance:

- Histone Deacetylase Inhibition : Research indicates that derivatives of 1,2,4-oxadiazole can act as potent inhibitors of histone deacetylase 6 (HDAC6), which plays a significant role in cancer progression and neurodegenerative diseases .

Anticancer Activity

The compound has shown promise in preclinical studies for anticancer applications:

- Mechanism of Action : The presence of the oxadiazole ring enhances the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer models .

Neuroprotective Effects

Research into related compounds suggests potential neuroprotective properties:

- Alzheimer's Disease Models : Compounds with similar structures have been evaluated for their ability to ameliorate cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Anticancer Efficacy

In vitro studies have shown that compounds similar to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate exhibit:

- Cytotoxicity : Significant inhibition of cell growth in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Neuroprotective Activity

Another study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycles : The target compound uniquely incorporates an azetidine ring, which introduces ring strain and conformational rigidity compared to the flexible isopropylamide or isobutylamide groups in analogs (e.g., 11as, 12a). This may influence binding affinity to biological targets .

Substituent Effects: The benzyl group on the oxadiazole core (target compound) may enhance lipophilicity compared to pyridinyl (11as, 11w) or phenyl (11v) substituents. The pyridin-3-yl acetamide moiety in the target compound mirrors 11as and 11w but differs in connectivity (azetidine vs.

Salt Form : The oxalate counterion likely improves aqueous solubility relative to the free-base forms of compared compounds, which lack salt modifications .

Isomerism and Conformational Flexibility

- Isomer Ratios: Analogs such as 11as (4:1 isomer ratio) and 12a (2:1) exhibit dynamic rotational isomerism due to restricted rotation around the amide bond.

- Azetidine vs. Larger Rings : Azetidine’s 4-membered ring introduces unique torsional angles and electron density distribution compared to 5- or 6-membered rings, which could modulate target engagement .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.